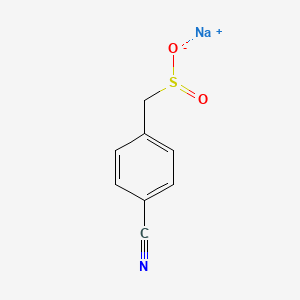
Sodium (4-cyanophenyl)methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4-cyanophenyl)methanesulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a sulfonate group attached to a cyanophenyl moiety, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium (4-cyanophenyl)methanesulfinate typically involves the reaction of 4-cyanobenzenesulfonyl chloride with sodium methanesulfinate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
4-Cyanobenzenesulfonyl chloride+Sodium methanesulfinate→Sodium (4-cyanophenyl)methanesulfinate
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process includes the following steps:
- Dissolution of sodium methanesulfinate in water.
- Gradual addition of 4-cyanobenzenesulfonyl chloride under stirring.
- Maintenance of reaction temperature between 60-70°C.
- pH adjustment using sodium hydroxide to maintain a neutral environment.
- Filtration and purification of the product through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (4-cyanophenyl)methanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenylmethanesulfinates.
Aplicaciones Científicas De Investigación
Sodium (4-cyanophenyl)methanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool for modifying biomolecules, aiding in the study of protein functions and interactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium (4-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group can donate electrons, facilitating the formation of new chemical bonds. In biological systems, it can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity and function.
Comparación Con Compuestos Similares
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
Comparison: Sodium (4-cyanophenyl)methanesulfinate is unique due to the presence of the cyanophenyl group, which imparts distinct reactivity and properties compared to other sulfinates. For instance, sodium methanesulfinate lacks the aromatic ring, making it less versatile in aromatic substitution reactions. Sodium p-toluenesulfinate and sodium benzenesulfinate, while similar, do not possess the electron-withdrawing cyano group, which can influence the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C8H6NNaO2S |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
sodium;(4-cyanophenyl)methanesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-5-7-1-3-8(4-2-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
ZZYXFYLLUVLLEO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1CS(=O)[O-])C#N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


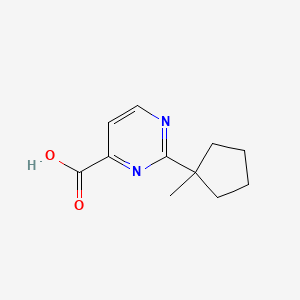
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
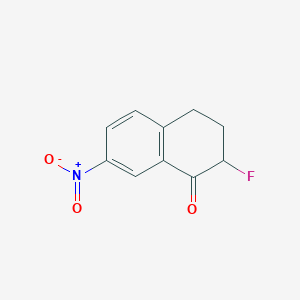
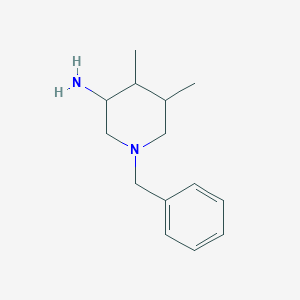

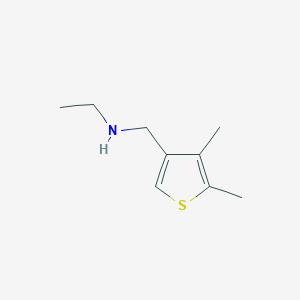

![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
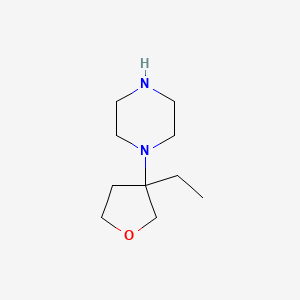
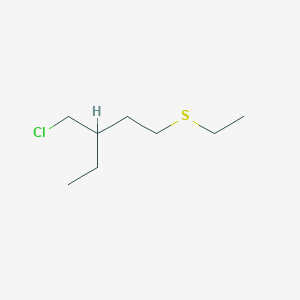

![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
